tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate

Descripción

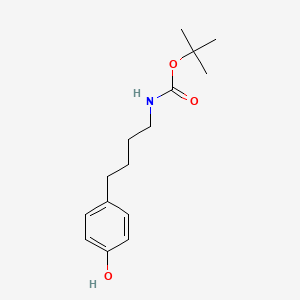

tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a butyl chain that terminates in a 4-hydroxyphenyl moiety. This compound is structurally characterized by:

- Core structure: A four-carbon aliphatic chain (butyl group) linking the Boc-protected amine to the aromatic ring.

- Functional groups: The Boc group (tert-butyl carbamate) provides steric protection for the amine, while the 4-hydroxyphenyl group introduces phenolic reactivity and hydrogen-bonding capability.

- Synthetic utility: The Boc group is widely used in peptide synthesis and medicinal chemistry to protect amines during multi-step reactions. The hydroxyl group on the phenyl ring allows further functionalization, such as sulfonation or etherification .

Propiedades

IUPAC Name |

tert-butyl N-[4-(4-hydroxyphenyl)butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-11-5-4-6-12-7-9-13(17)10-8-12/h7-10,17H,4-6,11H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWBGLGTFRPXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626678 | |

| Record name | tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465529-53-7 | |

| Record name | tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl(4-(4-hydroxyphenyl)butyl)carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines.

Substitution: Various substituted carbamates depending on the reagent used

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl(4-(4-hydroxyphenyl)butyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the design of bioactive molecules for therapeutic purposes .

Medicine: It is investigated for its pharmacological properties and its ability to modulate biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various materials .

Mecanismo De Acción

The mechanism of action of tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, modulating their function and influencing cellular pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate can be contrasted with related carbamate derivatives, as summarized below:

Structural Analogs and Key Differences

Physicochemical Properties

- Solubility: The 4-hydroxyphenyl group in the target compound enhances water solubility compared to non-polar analogs like tert-butyl (4-chlorophenethyl)carbamate. However, derivatives with additional hydrophilic groups (e.g., dihydroxypropoxy in ) exhibit even greater aqueous solubility.

- Stability : The Boc group is stable under basic and neutral conditions but cleaved by acids, a property shared across all Boc-protected analogs. Compounds with electron-withdrawing substituents (e.g., sulfamoyl in ) may exhibit altered hydrolysis kinetics.

- Molecular Weight: The butyl chain increases molecular weight (C₁₅H₂₃NO₃, ~265.35 g/mol) compared to simpler analogs like tert-butyl (4-hydroxyphenyl)carbamate (C₁₁H₁₅NO₃, ~209.24 g/mol) .

Key Research Findings

- Substituent Effects: The 4-hydroxyphenyl group’s electron-donating nature increases oxidative stability compared to electron-deficient aryl systems (e.g., sulfamoyl or cyano derivatives) .

- Stereochemical Complexity: Compounds like tert-butyl methyl(4-((trimethylsilyl)ethynyl)benzyl)carbamate require precise regiocontrol (e.g., para vs. meta isomers), a challenge less pronounced in the target compound’s linear butyl chain .

Actividad Biológica

tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate is a carbamate derivative that has gained attention in the fields of biochemistry and medicinal chemistry due to its potential biological activities. This compound is primarily studied for its enzyme inhibition and antimicrobial properties , making it a candidate for further research in drug development and therapeutic applications.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to detoxification processes. This inhibition can lead to an accumulation of reactive oxygen species (ROS), contributing to oxidative stress within cells.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. However, the specific mechanisms and efficacy against various pathogens require further exploration.

The biological effects of this compound involve several biochemical pathways:

- Binding Interactions : The compound forms reversible bonds with target enzymes, altering their function and leading to downstream effects on cellular processes.

- Influence on Gene Expression : It has been observed to affect gene expression related to stress responses, potentially through the modulation of transcription factors.

- Oxidative Stress Induction : By inhibiting detoxification enzymes, the compound can induce oxidative stress, impacting cellular metabolism and signaling pathways.

Case Studies

- In Vitro Studies : In various in vitro models, this compound has shown significant enzyme inhibition, leading to increased ROS levels and altered metabolism in cell lines such as HEK 293T.

- In Vivo Studies : Animal models have been utilized to assess the compound's efficacy in reducing inflammation and oxidative stress. For instance, studies involving carrageenan-induced edema demonstrated a notable reduction in inflammation when treated with the compound.

Data Table: Summary of Biological Activities and Effects

| Activity Type | Mechanism of Action | Model Organism/Cell Line | Concentration Range | Observed Effects |

|---|---|---|---|---|

| Enzyme Inhibition | Reversible binding to enzyme active sites | Various in vitro models | µM levels | Increased ROS levels; altered metabolism |

| Antimicrobial Effects | Interaction with microbial enzymes | Bacterial strains | To be determined | Inhibition of microbial growth |

| Gene Expression | Modulation of transcription factors | HEK 293T cells | 50 nM - 1000 nM | Downregulation of target genes |

Pharmacokinetics and Toxicity

The pharmacokinetic properties of this compound influence its bioavailability, which is crucial for its therapeutic efficacy. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall stability.

Toxicological assessments indicate that while the compound exhibits low toxicity at therapeutic doses, further studies are necessary to establish safety profiles for long-term use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.